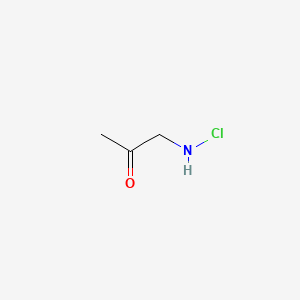
1-(Chloroamino)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloroamino)acetone is an organic compound with the molecular formula C3H6ClNO. It is a colorless liquid that is primarily used in chemical research and industrial applications. The compound is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloroamino)acetone can be synthesized through the reaction of chloroacetone with ammonia. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CH}_3\text{COCH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{CH}_3\text{COCH}_2\text{NH}_2\text{Cl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include additional purification steps such as distillation and crystallization to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloroamino)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines, alcohols.
Substitution: Azides, cyanides.
Wissenschaftliche Forschungsanwendungen
1-(Chloroamino)acetone is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Chloroamino)acetone involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Chloroacetone: Similar in structure but lacks the amino group.
Aminoacetone: Similar but lacks the chloro group.
Chloroacetamide: Contains a chloro group and an amide functional group.
Uniqueness: 1-(Chloroamino)acetone is unique due to the presence of both chloro and amino functional groups, which provide it with distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
71501-36-5 |
|---|---|
Molekularformel |
C3H6ClNO |
Molekulargewicht |
107.54 g/mol |
IUPAC-Name |
1-(chloroamino)propan-2-one |
InChI |
InChI=1S/C3H6ClNO/c1-3(6)2-5-4/h5H,2H2,1H3 |
InChI-Schlüssel |
ZKOVFYBOFORKOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CNCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


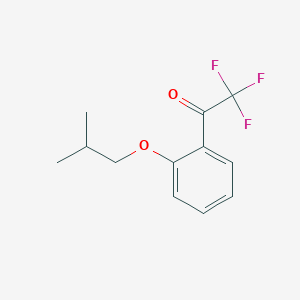
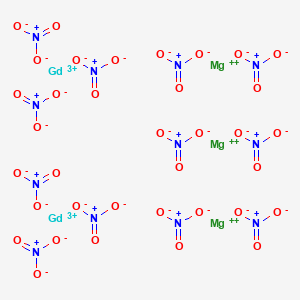

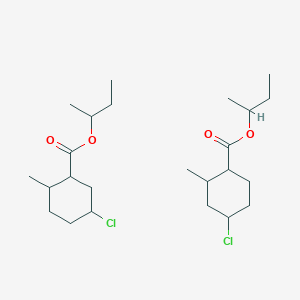
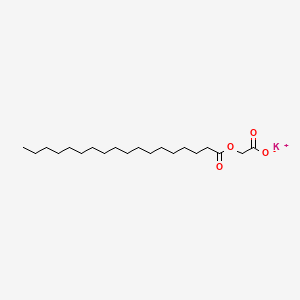
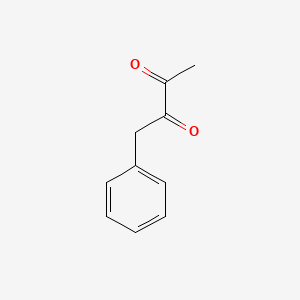
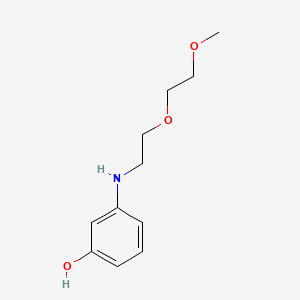
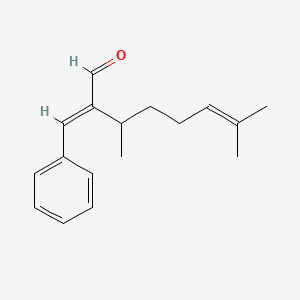


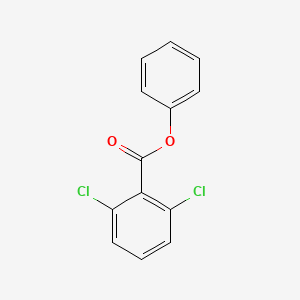
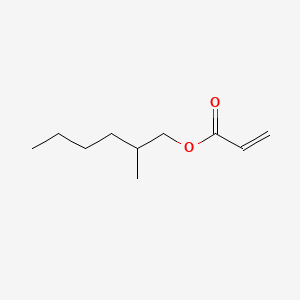

![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
